molecular formula C14H8IN3O3S2 B2431906 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 330201-06-4

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2431906
CAS No.: 330201-06-4
M. Wt: 457.26
InChI Key: ACJNROAZOQADAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new potentially biologically active N-(4-iodophenyl)-β-alanine derivatives, N-(4-iodophenyl)-N-carboxyethyl-β-alanine derivatives, and their cyclization products were designed and synthesized .

Scientific Research Applications

Green Synthesis and Antimicrobial Activity

The use of related thiophene-2-carboxamides in green synthesis methodologies has been explored, with some compounds showing promising antibacterial and antifungal activities. For instance, certain N-sulfonylthiophene-2-carboxamides demonstrated potential against B. subtilis and A. niger (Sowmya et al., 2018).

Radiosensitizers and Cytotoxins

Nitrothiophene-5-carboxamides, closely related to the compound , have been evaluated as radiosensitizers and bioreductively activated cytotoxins. These compounds have shown potential in enhancing the effects of radiotherapy in cancer treatment, although some limitations due to systemic toxicity were noted (Threadgill et al., 1991).

Anticancer Evaluation

Similar thiazole derivatives have been investigated for their anticancer activities. A series of N-arylthiophene-2-carboxamides were synthesized and tested against various cancer cell lines, demonstrating moderate to excellent anticancer activities (Ravinaik et al., 2021).

Dyeing and Biological Activity

Thiazole-based compounds have also been used in the synthesis of novel heterocyclic aryl monoazo organic compounds for dyeing polyester fibers. These compounds exhibited antioxidant, antitumor, and antimicrobial activities, suggesting potential applications in creating biologically active fabrics (Khalifa et al., 2015).

Diuretic Activity

In a study focusing on benzothiazole derivatives, certain compounds exhibited significant diuretic activity. While not directly related to N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide, this research highlights the diverse potential biological activities of thiazole compounds (Yar & Ansari, 2009).

Properties

IUPAC Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8IN3O3S2/c15-9-3-1-8(2-4-9)10-7-22-14(16-10)17-13(19)11-5-6-12(23-11)18(20)21/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJNROAZOQADAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8IN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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